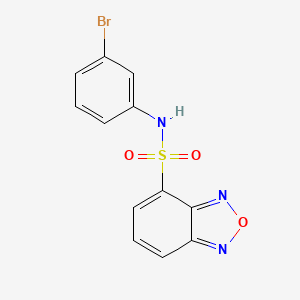

![molecular formula C14H16N4O2 B4616868 1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)

1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired complex structure. Notably, the synthesis of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one is characterized by IR, NMR, and X-ray diffraction, indicating the precise and methodical approach needed to create such molecules (Şahin et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction and DFT calculations, revealing intricate details about their geometry, bond lengths, and angles. For instance, the structural elucidation of derivatives like 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one showcases the detailed molecular geometry which can be crucial for understanding the molecule's chemical behavior (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which are central to modifying their structure and functionality. The preparation and activity of certain piperazine derivatives, as demonstrated in the synthesis of pyrido(2,3-d)pyrimidine derivatives, highlight the molecule's reactive nature and potential for further chemical transformations (Matsumoto & Minami, 1975).

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

- The study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlights the pharmacokinetic properties of piperazine derivatives, including absorption, metabolism, and excretion pathways. The research found that the compound is extensively metabolized and eliminated mainly through feces, with minor urinary excretion, suggesting the importance of metabolic studies in developing piperazine-based drugs (Renzulli et al., 2011).

Neuropharmacological Research

- Piperazine compounds have been investigated for their potential effects on neurotransmitter systems. For example, the study on WAY-100635, labeled with carbon-11, as a radioligand for PET studies of 5-HT1A receptors, illustrates the utility of piperazine derivatives in exploring receptor binding in the brain, offering insights into the mechanisms of action of psychiatric and neurological medications (Osman et al., 1996).

Novel Psychoactive Substances

- Research on MT-45, a novel psychoactive substance, provides an example of piperazine derivatives being analyzed for their toxicological effects and potential risks. The study focuses on non-fatal intoxications associated with MT-45, emphasizing the need for awareness and regulatory measures for new psychoactive compounds (Helander et al., 2014).

Anticoagulant Applications

- An investigation into MD 805, a piperazine derivative with anticoagulant properties, demonstrates the compound's effects on platelet activation during hemodialysis. The study indicates that MD 805 does not significantly increase platelet activation markers compared to heparin, suggesting its potential as a safer anticoagulant during medical procedures (Matsuo et al., 1986).

Propriétés

IUPAC Name |

(4-methylpiperazin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-17-5-7-18(8-6-17)14(19)12-9-13(20-16-12)11-3-2-4-15-10-11/h2-4,9-10H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCGZJPPDLYLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4616785.png)

![6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4616793.png)

![2-[(4-butoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4616802.png)

![2-(4-chlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4616816.png)

![2'-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4616824.png)

![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4616829.png)

![3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4616833.png)

![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)

![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)

![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)

![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)

![2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4616897.png)